2-(2-Bromophenoxy)ethanol
Overview
Description
2-(2-Bromophenoxy)ethanol is a compound that is structurally related to various other compounds studied for their chemical properties and reactions. While the specific compound 2-(2-Bromophenoxy)ethanol is not directly mentioned in the provided papers, related compounds such as 2-bromo-7-methoxytropone , 2-(4-methylphenoxy)ethanol , and 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols have been investigated. These studies provide insights into the reactivity and properties of brominated phenoxy compounds and their potential applications in various fields, including fragrance materials and pharmaceuticals.
Synthesis Analysis
The synthesis of related brominated compounds has been explored in several studies. For instance, the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved through enantioselective lipase-catalyzed reactions, indicating the potential for enzymatic methods in synthesizing brominated alcohols . Additionally, the preparation of 2-methyl-1,3-dioxolane-2-ethanol and its subsequent bromination to form 2-(2-bromoethyl)-2-methyl-1,3-dioxolane demonstrates the use of dibromotriphenylphosphorane as a brominating agent .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2-Bromophenoxy)ethanol has been elucidated using various spectroscopic techniques. For example, the conformational landscapes of 2-phenoxy ethanol and its hydrated clusters were studied using a combination of experimental techniques and computational calculations . The crystal and molecular structure of the ethanol solvate of 2-[bis(diphenylphosphoryl)methyl]phenol was determined by X-ray diffraction analysis, providing insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The reactivity of brominated phenoxy compounds has been the subject of several studies. The reaction of 2-bromo-7-methoxytropone with o-aminophenol led to the formation of various products, with the mechanism of formation being discussed . The kinetics of the Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol was interpreted in terms of a general-base-catalyzed process, providing a deeper understanding of the reaction pathways of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been reviewed, such as in the case of 2-(4-methylphenoxy)ethanol, where data on physical properties, acute toxicity, skin irritation, and skin sensitization were summarized . The solvent effect on the complexation of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols with zinc(II) ion was investigated, revealing the influence of intramolecular hydrogen bonding on complex formation .
Scientific Research Applications
Metabolic Pathways and Toxicity
- 2-(2-Bromophenoxy)ethanol's metabolic pathways have been studied in hepatocytes from various species including humans. It is formed through oxidative deamination and further metabolized by demethylation. These studies are crucial for understanding its metabolic and potential toxic effects in different species (Carmo et al., 2005).
Natural Sources and Antimicrobial Activity
- A novel bromophenol compound structurally similar to 2-(2-Bromophenoxy)ethanol, isolated from marine red algae, has shown inhibitory activity against Staphylococcus aureus. This demonstrates the potential of naturally sourced compounds similar to 2-(2-Bromophenoxy)ethanol in antimicrobial applications (Xu et al., 2009).
Extraction and Environmental Applications
- Studies on the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions, which is structurally similar to 2-(2-Bromophenoxy)ethanol, highlight its importance in environmental applications, particularly in treating wastewater from olive mills (Reis et al., 2006).
Fragrance Material Review
- 2-(2-Bromophenoxy)ethanol and related compounds have been reviewed for their use as fragrance materials. This includes assessments of their toxicology and dermatology profiles, indicating their relevance in the cosmetic and fragrance industries (Scognamiglio et al., 2012).
Kinetics and Mechanisms in Chemical Reactions
- The kinetics of compounds structurally similar to 2-(2-Bromophenoxy)ethanol, such as 2-(p-nitrophenoxy)ethylamine, have been studied to understand their rearrangements and reaction mechanisms. This is significant for pharmaceutical and chemical synthesis applications (Knipe et al., 1984).
Diverse Chemical Structures from Marine Algae
- Dibenzyl bromophenols, including derivatives of 2-(2-Bromophenoxy)ethanol, have been identified in marine algae. These compounds have exhibited selective cytotoxicity against cancer cell lines, showcasing their potential in pharmacological research (Xu et al., 2004).
Biomedical Applications
- Derivatives of 2-(2-Bromophenoxy)ethanol, such as 2-(3,4-Dihydroxyphenyl)ethanol, have been studied for their antioxidative and other beneficial health effects. This includes research on their bioavailability and metabolism, which is crucial for their application in nutraceuticals and health supplements (Bai et al., 1998).
properties
IUPAC Name |
2-(2-bromophenoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLBXMUYKQBAAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455433 | |
Record name | 2-(2-bromophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)ethanol | |
CAS RN |
34743-89-0 | |
Record name | 2-(2-Bromophenoxy)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34743-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-bromophenoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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